molecular formula C8H7BrN2O B13459486 1-Bromo-5-methoxyimidazo[1,5-a]pyridine

1-Bromo-5-methoxyimidazo[1,5-a]pyridine

Cat. No.: B13459486
M. Wt: 227.06 g/mol
InChI Key: QTMRHWBEWVIOGK-UHFFFAOYSA-N
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Description

General Overview of Imidazo[1,5-a]pyridine (B1214698) Chemical Space in Medicinal Chemistry

The imidazo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that has proven to be a "privileged scaffold" in medicinal chemistry. Its rigid structure and the specific arrangement of nitrogen atoms allow for diverse interactions with various biological targets. Derivatives of imidazo[1,5-a]pyridine have been reported to exhibit a wide range of pharmacological activities, including antitumor, antibacterial, and antiviral properties. researchgate.netmdpi.comirb.hr The unique electronic and steric properties of this scaffold can be finely tuned through substitution at various positions, making it an attractive starting point for the design of new drugs. researchgate.net The therapeutic potential of this class of compounds is underscored by the existence of several commercially available drugs containing the related imidazo[1,2-a]pyridine (B132010) core, such as zolpidem and alpidem. acs.org

Historical Context of Imidazo[1,5-a]pyridine Research in Heterocyclic Synthesis

The synthesis of the imidazo[1,5-a]pyridine ring system has been a subject of interest for several decades, with numerous synthetic strategies being developed. rsc.org Early methods often involved the cyclization of appropriately substituted pyridine (B92270) precursors. Modern synthetic organic chemistry has introduced more sophisticated and efficient methods, such as transition-metal-catalyzed cross-coupling reactions and multi-component reactions, to construct this heterocyclic core with a high degree of functional group tolerance and diversity. acs.orgorganic-chemistry.org These advancements have made a wide array of substituted imidazo[1,5-a]pyridines accessible for biological screening and further chemical modifications.

Rationale for Investigating the Specific 1-Bromo-5-methoxyimidazo[1,5-a]pyridine Structure

While the broader class of imidazo[1,5-a]pyridines is well-documented, the specific compound this compound remains largely unexplored in the scientific literature. nih.gov However, a rationale for its investigation can be constructed based on established principles of medicinal chemistry.

The 1-bromo substituent is of particular strategic importance. The bromine atom can serve as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse molecular fragments at this position. chemimpex.com This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Furthermore, the bromine atom itself can influence the biological activity of the molecule through halogen bonding or by acting as a bioisostere for other chemical groups.

The 5-methoxy group on the pyridine ring is also expected to significantly impact the compound's properties. Methoxy (B1213986) groups are known to affect a molecule's metabolic stability, solubility, and electronic distribution. The presence of a methoxy group at the 5-position can modulate the electron density of the aromatic system, potentially influencing its binding affinity to biological targets. The position of this substituent is crucial, as it can direct interactions within a receptor's binding pocket.

Therefore, the combination of a reactive bromo group at a key position for diversification and a methoxy group for modulating physicochemical and pharmacological properties makes this compound a highly attractive, albeit understudied, scaffold for drug discovery programs.

Current Research Gaps and Objectives Pertaining to this compound

The most significant research gap concerning this compound is the profound lack of published data. While its chemical structure is known, there is a dearth of information regarding its synthesis, physicochemical properties, and biological activity.

Consequently, the primary objectives for future research on this compound should include:

Development of an efficient and scalable synthetic route to produce this compound in sufficient quantities for further study.

Thorough characterization of its physical and chemical properties, including its stability and reactivity.

Comprehensive biological screening to identify any potential therapeutic activities. This should encompass a wide range of assays, including anticancer, antimicrobial, and enzyme inhibition studies.

Utilization as a chemical probe or building block. Leveraging the 1-bromo substituent, the compound could be used to synthesize a diverse library of derivatives to explore the chemical space around the imidazo[1,5-a]pyridine core.

Computational studies to predict its potential biological targets and to guide the design of future analogs with enhanced activity and selectivity.

Addressing these research gaps will be crucial to unlocking the potential of this compound and its derivatives in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

1-bromo-5-methoxyimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-7-4-2-3-6-8(9)10-5-11(6)7/h2-5H,1H3

InChI Key

QTMRHWBEWVIOGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(N=CN21)Br

Origin of Product

United States

Strategic Synthesis of 1 Bromo 5 Methoxyimidazo 1,5 a Pyridine and Its Advanced Precursors

Retrosynthetic Analysis of the 1-Bromo-5-methoxyimidazo[1,5-a]pyridine Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For this compound, the analysis begins by identifying the key chemical bonds and functional groups.

The primary disconnections involve the C-Br bond and the bonds forming the imidazole (B134444) ring. The C1-bromo substituent can be installed on a pre-formed 5-methoxyimidazo[1,5-a]pyridine (B15201170) scaffold via an electrophilic bromination reaction. This simplifies the initial target to the core heterocyclic system.

Further disconnection of the imidazo[1,5-a]pyridine (B1214698) ring system itself typically involves breaking the C-N bonds of the imidazole portion. A common strategy is to disconnect the N2-C3 and C1-N7 bonds, leading back to a substituted 2-(aminomethyl)pyridine precursor. This precursor contains the necessary pyridine (B92270) ring with the methoxy (B1213986) group at the correct position and a side chain that can be cyclized to form the imidazole ring. This approach reduces the complexity of the synthesis to the preparation of a suitably functionalized pyridine derivative.

Methodologies for Constructing the Imidazo[1,5-a]pyridine Ring System

The synthesis of the imidazo[1,5-a]pyridine scaffold is a critical step and has been the subject of extensive research. rsc.orgresearchgate.net This heterocyclic system is a key structural component in numerous compounds with applications in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net Various synthetic transformations are available to access this ring system from readily available starting materials. rsc.orgresearchgate.net

Cyclization Reactions Utilizing Pyrrole-Fused Nitrogen Heterocycles

One of the most prevalent methods for constructing the imidazo[1,5-a]pyridine ring involves the cyclocondensation of 2-(aminomethyl)pyridine derivatives with various electrophilic partners. beilstein-journals.org These reactions build the five-membered imidazole ring onto the existing pyridine core. beilstein-journals.org A variety of reagents can provide the single carbon atom required to complete the imidazole ring.

Starting MaterialReagentConditionsProductReference
2-(aminomethyl)pyridineCarboxylic acidsHigh temperature1-substituted imidazo[1,5-a]pyridines beilstein-journals.org
2-(aminomethyl)pyridineAldehydesOxidative conditions1,3-disubstituted imidazo[1,5-a]pyridines organic-chemistry.org
2-pyridyl ketonesAlkylaminesIodine-mediated oxidative annulationSubstituted imidazo[1,5-a]pyridines rsc.org
PyridinylmethanolAryl/alkylnitrilesBi(OTf)₃, p-TsOH·H₂OImidazo[1,5-a]pyridine analogs acs.org

These methods offer a versatile approach to a wide range of substituted imidazo[1,5-a]pyridines.

Palladium-Catalyzed Cyclization Approaches for Imidazo[1,5-a]pyridines

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in the synthesis of heterocyclic compounds, including the related imidazo[1,2-a]pyridine (B132010) systems. acs.orgthieme-connect.com These methods often involve intramolecular C-H amination or other C-N bond-forming reactions. While specific examples for this compound are not detailed, the principles can be applied. For instance, a palladium catalyst could facilitate the intramolecular cyclization of a suitably functionalized pyridine precursor.

Palladium-catalyzed reactions offer advantages such as high efficiency, good functional group tolerance, and the ability to form complex structures under mild conditions. acs.org

Green Chemistry Principles Applied to Imidazo[1,5-a]pyridine Synthesis

The application of green chemistry principles to the synthesis of imidazo[1,5-a]pyridines aims to develop more environmentally benign processes. This includes the use of greener solvents, catalysts, and energy sources. researchgate.net For the closely related imidazo[1,2-a]pyridines, methods have been developed that utilize water as a solvent or employ microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.netmdpi.com Iron-catalyzed C-H amination in green solvents like anisole, with water as the only byproduct, has also been reported for the synthesis of imidazole-fused ring systems. organic-chemistry.org Copper-catalyzed one-pot procedures using air as the oxidant also align with green chemistry principles by utilizing an abundant and non-toxic reagent. organic-chemistry.org

Introduction of the Bromo Substituent at the C1 Position of the Imidazo[1,5-a]pyridine Scaffold

The final step in the synthesis of this compound is the introduction of the bromine atom at the C1 position. This is typically achieved through an electrophilic aromatic substitution reaction.

Regioselective Electrophilic Bromination Strategies

The regioselectivity of electrophilic bromination on the imidazo[1,5-a]pyridine ring is governed by the electronic properties of the heterocyclic system. The five-membered imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. stackexchange.com Theoretical and experimental studies on similar systems, like imidazo[1,2-a]pyridines, show that halogenation occurs preferentially on the imidazole ring. nih.govresearchgate.netrsc.org

Attack at the C1 position of the imidazo[1,5-a]pyridine ring is generally favored as it leads to a more stable cationic intermediate where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. stackexchange.com

Common brominating agents for such reactions include N-bromosuccinimide (NBS), which is a mild and selective source of electrophilic bromine. mdpi.com The reaction is typically carried out in an inert solvent.

SubstrateBrominating AgentConditionsProductReference
Imidazo[1,2-a]pyridinesSodium bromite (B1237846) (NaBrO₂)Acetic acid, DMF, 60 °C3-Bromoimidazo[1,2-a]pyridines nih.gov
Electron-rich arenesN-Bromosuccinimide (NBS)Acetonitrile (B52724), 60 °CBrominated arenes mdpi.com

The choice of reaction conditions can be optimized to achieve high regioselectivity and yield of the desired 1-bromo product.

Directed C-H Bromination Methodologies for Heteroaromatic Systems

Direct C-H bromination of heteroaromatic systems is a powerful tool for the late-stage functionalization of complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. A variety of reagents and catalytic systems have been developed to achieve high regioselectivity in these transformations.

Commonly employed brominating agents for C-H bromination include N-bromosuccinimide (NBS), bromine (Br₂), and other sources of electrophilic bromine. The regioselectivity of these reactions is often governed by the intrinsic electronic properties of the heterocyclic ring system. For electron-rich heterocycles, electrophilic aromatic substitution is a feasible pathway.

In cases where the intrinsic reactivity does not favor the desired regioisomer, directed C-H functionalization strategies can be employed. These methods typically involve the use of a directing group that coordinates to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective functionalization. While a wide array of directing groups are known for various aromatic systems, their application to the imidazo[1,5-a]pyridine scaffold, particularly for C1-bromination, remains an area of active development.

For the related imidazo[1,2-a]pyridine scaffold, transition-metal-free methods for regioselective C-H halogenation have been reported. For instance, the use of sodium bromite (NaBrO₂) in the presence of an acid can achieve selective bromination at the C3 position. nih.govnih.gov Such methodologies, which proceed via a radical mechanism, could potentially be adapted for the imidazo[1,5-a]pyridine system, although the regiochemical outcome would need to be experimentally determined.

Chemo- and Regioselectivity Challenges in Bromination of Imidazo[1,5-a]pyridines

The chemo- and regioselectivity of the bromination of imidazo[1,5-a]pyridines present significant challenges due to the presence of multiple potentially reactive sites and the nuanced electronic nature of the bicyclic system. The imidazo[1,5-a]pyridine ring system consists of a π-excessive imidazole ring fused to a π-deficient pyridine ring.

Electrophilic aromatic substitution on the imidazo[1,5-a]pyridine core is generally predicted to occur on the electron-rich imidazole moiety, specifically at the C1 and C3 positions. The presence of a methoxy group at the C5 position, being an electron-donating group, would further activate the pyridine ring towards electrophilic attack, potentially complicating the regioselectivity of bromination.

The key challenge in the synthesis of this compound lies in achieving selective bromination at the C1 position over the C3 position and any positions on the pyridine ring. The electronic influence of the C5-methoxy group on the relative reactivity of the C1 and C3 positions would need to be carefully considered. It is plausible that the C1 position, being peri to the C8a nitrogen and influenced by the methoxy group through the ring system, could be sufficiently activated for selective bromination under carefully controlled conditions using a mild electrophilic bromine source like N-bromosuccinimide. However, the potential for over-bromination or reaction at other sites remains a significant hurdle.

Incorporation of the Methoxy Substituent at the C5 Position of the Imidazo[1,5-a]pyridine Scaffold

The introduction of a methoxy group at the C5 position of the imidazo[1,5-a]pyridine scaffold can be approached through several synthetic strategies, primarily involving the construction of the heterocyclic ring from a pre-functionalized pyridine precursor or the direct functionalization of the pre-formed imidazo[1,5-a]pyridine core.

Nucleophilic Aromatic Substitution (SNAr) Routes for Alkoxylation

Nucleophilic aromatic substitution (SNAr) is a well-established method for the introduction of alkoxy groups onto aromatic and heteroaromatic rings. This reaction typically requires the presence of a good leaving group, such as a halogen, and activation by electron-withdrawing groups at the ortho and/or para positions to the leaving group.

In the context of synthesizing this compound, a hypothetical SNAr approach could involve the reaction of a 1,5-dihalo-imidazo[1,5-a]pyridine with a methoxide (B1231860) source, such as sodium methoxide. However, the success of this approach would be highly dependent on the relative reactivity of the halogens at the C1 and C5 positions. The pyridine ring is inherently electron-deficient, which can facilitate nucleophilic substitution. The precise influence of the fused imidazole ring and the bromine at C1 on the reactivity of a leaving group at C5 towards SNAr is not well-documented and would require experimental investigation. Generally, nucleophilic substitution on the pyridine ring of such fused systems can be challenging.

Transition Metal-Catalyzed Alkoxylation Protocols for Heteroaromatic Systems

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of C-O bonds. Palladium- and copper-catalyzed systems are most commonly employed for the alkoxylation of aryl and heteroaryl halides. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a suitable catalyst, ligand, and base.

For the synthesis of this compound, a transition metal-catalyzed approach could be envisioned starting from a 1,5-dihalo-imidazo[1,5-a]pyridine. Selective alkoxylation at the C5 position in the presence of a halogen at the C1 position would be the primary challenge. The differential reactivity of the C-X bonds at the C1 and C5 positions towards oxidative addition to the metal center would be the determining factor for the selectivity of such a transformation. While general methods for the palladium-catalyzed alkoxylation of heteroaromatic halides are known, their specific application to the imidazo[1,5-a]pyridine system, particularly with respect to regioselectivity in dihalo-substituted derivatives, is not extensively reported.

Precursor Functionalization Strategies for Methoxy Group Introduction

A more reliable and commonly employed strategy for the synthesis of substituted imidazo[1,5-a]pyridines involves the use of a pre-functionalized pyridine precursor. For the synthesis of this compound, this approach would begin with a pyridine ring already bearing the desired methoxy group at the appropriate position.

The key precursor for this strategy would be (6-methoxypyridin-2-yl)methanamine (B68941). This compound is commercially available, providing a convenient starting point for the synthesis. The synthesis of this precursor, if needed, would typically involve the introduction of a methoxy group onto a suitably functionalized pyridine, followed by elaboration of the aminomethyl side chain.

Once the (6-methoxypyridin-2-yl)methanamine is obtained, the imidazo[1,5-a]pyridine ring can be constructed through cyclization with a suitable one-carbon synthon. A variety of reagents can be employed for this purpose, including formic acid, formaldehyde, or other electrophilic C1 sources. This approach ensures that the methoxy group is unambiguously located at the C5 position of the final imidazo[1,5-a]pyridine scaffold.

Total Synthesis Approaches for this compound

Based on the preceding analysis of available synthetic methodologies, two plausible total synthesis approaches for this compound can be proposed. These routes are based on established chemical principles, though the specific application to this target molecule may require experimental optimization.

Route A: Late-Stage Bromination

This approach begins with the commercially available precursor, (6-methoxypyridin-2-yl)methanamine.

Step 1: Cyclization to form 5-methoxyimidazo[1,5-a]pyridine. The cyclization of (6-methoxypyridin-2-yl)methanamine can be achieved using various methods for the construction of the imidazole ring. A common method involves reaction with an electrophilic one-carbon source. For example, heating with formic acid or a derivative could yield the desired 5-methoxyimidazo[1,5-a]pyridine.

Step 2: Regioselective Bromination. The subsequent step is the regioselective bromination of 5-methoxyimidazo[1,5-a]pyridine at the C1 position. This is the most challenging step of this synthetic route. A mild electrophilic brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane (B109758) would be the reagent of choice to minimize over-bromination. The regioselectivity will be dictated by the electronic effects of the C5-methoxy group and the inherent reactivity of the imidazo[1,5-a]pyridine ring system. Careful control of reaction conditions, such as temperature and stoichiometry, would be crucial to favor the formation of the desired 1-bromo isomer.

Route B: Early-Stage Bromination

This alternative approach involves the introduction of the bromine atom at an earlier stage, prior to the formation of the imidazo[1,5-a]pyridine ring.

Step 1: Synthesis of a Brominated Pyridine Precursor. This route would commence with a suitably substituted pyridine. A plausible starting material would be a 2-(aminomethyl)-6-methoxypyridine derivative that is also brominated on the imidazole precursor portion of the molecule. However, a more practical approach would be to start with a brominated pyridine and build the aminomethyl sidechain.

Step 2: Construction of the Imidazo[1,5-a]pyridine Ring. The brominated precursor would then be subjected to a cyclization reaction to form the this compound. This could potentially be achieved through a multi-step sequence involving the formation of an N-(pyridin-2-ylmethyl)amide followed by cyclodehydration.

Given the commercial availability of (6-methoxypyridin-2-yl)methanamine, Route A represents a more convergent and potentially more efficient synthetic strategy, with the key challenge being the control of regioselectivity in the final bromination step.

Data Tables

Convergent and Linear Synthetic Routes to the Target Compound

The synthesis of this compound can be approached through several strategic pathways, primarily categorized as linear or convergent.

Linear Synthetic Route:

A plausible linear synthesis commences with a commercially available substituted pyridine, such as 6-methoxy-2-methylpyridine. This route involves the sequential modification of the precursor to build the final molecule.

Benzylic Bromination: The synthesis can be initiated by the radical bromination of 6-methoxy-2-methylpyridine using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator to yield 2-(bromomethyl)-6-methoxypyridine.

Amination: The resulting bromomethyl derivative is then converted to the key intermediate, (6-methoxypyridin-2-yl)methanamine. This can be achieved through various methods, such as the Gabriel synthesis or direct amination with ammonia.

Cyclization to form the Imidazo[1,5-a]pyridine Core: The crucial cyclization step involves reacting (6-methoxypyridin-2-yl)methanamine with a one-carbon (C1) synthon to form the 5-methoxyimidazo[1,5-a]pyridine core. A variety of reagents can be employed for this transformation, including formic acid, aldehydes followed by oxidation, or phosgene (B1210022) derivatives. researchgate.netlew.ro For instance, reaction with triphosgene (B27547) can lead to the formation of the corresponding imidazo[1,5-a]pyridin-3(2H)-one, which can be further modified.

Regioselective Bromination: The final step is the selective bromination of the 5-methoxyimidazo[1,5-a]pyridine intermediate at the C1 position. Electrophilic aromatic substitution on the imidazo[1,5-a]pyridine ring system is complex. While the related imidazo[1,2-a]pyridine scaffold typically undergoes electrophilic substitution at the C3 position, researchgate.net achieving selectivity at C1 on the imidazo[1,5-a]pyridine core may require specific strategies. One potential method is a directed ortho-metalation approach, involving deprotonation at C1 with a strong base (e.g., n-butyllithium) followed by quenching with an electrophilic bromine source like 1,2-dibromoethane. The presence of the methoxy group can influence the electron density and reactivity of the heterocyclic system.

Convergent Synthetic Route:

A convergent approach involves the separate synthesis of advanced precursors that are later combined to form the target structure. For this specific target, the most practical strategies still converge on the cyclization of the key (6-methoxypyridin-2-yl)methanamine intermediate.

A common and efficient method for forming the imidazo[1,5-a]pyridine core is the one-pot reaction of a 2-(aminomethyl)pyridine with an aldehyde under oxidative conditions. organic-chemistry.org In this context, a convergent synthesis would involve:

Preparation of the Pyridine Precursor: Synthesis of (6-methoxypyridin-2-yl)methanamine as described in the linear approach.

Cyclization: A one-pot reaction of (6-methoxypyridin-2-yl)methanamine, potentially with an appropriate aldehyde and a subsequent cyclization/aromatization step, would yield the 5-methoxyimidazo[1,5-a]pyridine core.

Final Bromination: The final regioselective bromination at the C1 position would be performed as the terminal step. The existence of 1-cyano substituted imidazo[1,5-a]pyridines, which can be formed from 1-halo precursors, suggests that C1 halogenation is a feasible transformation. researchgate.net

Optimization of Reaction Conditions for Maximal Yields and Purity of this compound

Achieving maximal yield and purity requires careful optimization of each synthetic step. The cyclization and bromination stages are particularly critical for the synthesis of this compound. While specific optimization data for this exact compound is not available in the literature, a representative optimization strategy can be detailed based on analogous transformations for this class of heterocycles.

Optimization of the Imidazo[1,5-a]pyridine Ring Formation:

The cyclization of (6-methoxypyridin-2-yl)methanamine is a key transformation. Using a Ritter-type reaction as a model, where a pyridinylmethanol is reacted with a nitrile in the presence of a catalyst and acid, several parameters can be systematically varied. acs.orgnih.gov

Table 1: Representative Optimization of Imidazo[1,5-a]pyridine Core Synthesis

Data is illustrative and based on analogous reactions reported in the literature for imidazo[1,5-a]pyridine synthesis. acs.org

This illustrative data shows that the choice of solvent is critical, with acetonitrile proving superior to a mixed solvent system (Entry 2 vs. 1). The catalyst is essential for the reaction (Entry 3). Increasing the acid equivalent improves the yield significantly (Entry 4 vs. 2), while temperature also plays a key role (Entry 5). A higher catalyst loading did not lead to a significant improvement, making 5 mol% the optimal choice (Entry 6 vs. 4).

Optimization of the C1-Bromination Step:

The final bromination step must be optimized for regioselectivity to favor the C1 isomer over other positions (e.g., C3).

Brominating Agent: A screening of brominating agents such as N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and molecular bromine (Br₂) would be conducted.

Solvent: The polarity of the solvent (e.g., CCl₄, CH₂Cl₂, THF, DMF) can influence the reaction pathway and selectivity.

Temperature: Low temperatures are often favored in reactions involving highly reactive intermediates, such as organolithiums, to minimize side reactions.

Additives: In the case of a directed metalation-bromination strategy, the choice of lithium base (n-BuLi, s-BuLi, LDA) and the presence of coordinating agents like TMEDA would be optimized to ensure complete and selective deprotonation at the C1 position.

Scalable Synthesis and Process Chemistry Considerations for the Production of this compound

Transitioning the synthesis of this compound from laboratory scale to industrial production requires addressing several process chemistry and engineering challenges to ensure safety, efficiency, cost-effectiveness, and reproducibility.

Key Considerations for Scalability:

Route Selection and Cost Analysis: For large-scale production, the chosen synthetic route must be economically viable. This involves evaluating the cost and availability of starting materials (e.g., substituted pyridines), reagents, and catalysts. A linear synthesis with high yields in each step may be preferable to a convergent route with a costly final coupling step.

Process Safety: A thorough safety assessment is crucial.

Thermal Hazards: Exothermic reactions, such as bromination or reactions involving organolithiums, must be identified. Reaction calorimetry studies are essential to understand the heat flow and design appropriate cooling systems to prevent thermal runaway.

Reagent Handling: The large-scale handling of hazardous reagents like bromine, triphosgene, or pyrophoric organolithium bases requires specialized equipment and stringent safety protocols.

Reaction Work-up and Purification:

Extraction and Phase Separation: Liquid-liquid extractions common in lab-scale workups can be problematic on a large scale due to the potential for emulsion formation. Alternative work-up procedures or specialized extraction equipment may be needed.

Purification Method: Chromatographic purification is generally not feasible for large quantities. The process should be designed to yield a crude product that can be purified by crystallization, which is a more scalable and economical method. This involves extensive solvent screening and optimization of crystallization conditions (temperature, cooling rate, seeding) to achieve the desired purity and crystal form.

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FT-IR, HPLC) can provide real-time data on reaction progress and impurity formation. This allows for better control over the reaction, ensuring consistency between batches and enabling adjustments to be made during the process to maximize yield and purity.

Waste Management: The environmental impact of the process must be considered. The choice of solvents should favor those that are less toxic and can be recycled. A scalable process should aim to minimize waste generation by maximizing atom economy and developing procedures for treating or recycling waste streams. For example, a process involving catalytic reagents is often preferred over one that uses stoichiometric reagents, which contribute more significantly to the waste stream. The development of a 100g scale synthesis for a related 2-(aminomethyl)pyridine derivative highlights the feasibility of producing key intermediates in significant quantities, providing a foundation for the scalable production of the final target compound. researchgate.netlew.ro

Advanced Structural Characterization and Spectroscopic Elucidation of 1 Bromo 5 Methoxyimidazo 1,5 a Pyridine and Its Analogs

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of 1-Bromo-5-methoxyimidazo[1,5-a]pyridine

X-ray crystallography is a powerful technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. This method would allow for the unambiguous determination of the absolute stereochemistry and a detailed analysis of the conformational properties of this compound.

To perform an X-ray crystal structure analysis, a suitable single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The analysis would yield crucial crystallographic data, which would be presented in a table similar to the hypothetical data below:

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)15.8
α (°)90
β (°)90
γ (°)90
Volume (ų)1209
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.82
R-factor (%)< 5

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

The crystal structure would also reveal the molecular packing within the crystal lattice and any significant intermolecular interactions. These interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings, are crucial for understanding the solid-state properties of the compound. The imidazo[1,5-a]pyridine (B1214698) core is known to participate in such interactions in various derivatives.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Isotopic Pattern Analysis of this compound

High-resolution mass spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) experiments would involve the selection of the molecular ion of this compound, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide valuable information about the compound's structure and the relative strengths of its chemical bonds. For imidazo[1,2-a]pyridine (B132010) derivatives, characteristic fragmentation often involves the cleavage of the imidazo (B10784944) and pyridine (B92270) ring systems.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. This results in two peaks in the mass spectrum for any bromine-containing fragment, separated by two mass units (M and M+2) and having almost equal intensity. The presence of this characteristic pattern for the molecular ion and any bromine-containing fragments would provide strong evidence for the presence of a single bromine atom in the molecule.

A hypothetical HRMS data table would look as follows:

IonCalculated m/zMeasured m/zDifference (ppm)Proposed Formula
[M+H]⁺ (for 79Br)226.9818226.98200.9C₈H₈BrN₂O⁺
[M+H]⁺ (for 81Br)228.9797228.97990.9C₈H₈BrN₂O⁺

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an HRMS analysis.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of this compound

Multi-dimensional NMR spectroscopy is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

¹H NMR: Would provide information on the chemical environment and number of different types of protons.

¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.

COSY: Would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the pyridine ring.

HSQC: Would correlate each proton signal with the carbon to which it is directly attached.

A hypothetical table of NMR assignments is presented below:

Positionδ ¹³C (ppm)δ ¹H (ppm) (J in Hz)COSY CorrelationsHMBC Correlations (C → H)
195.0--H-3, H-8
3120.57.50 (s)-C-1, C-3a, C-8a
3a135.2--H-3, H-5
5158.0--H-6, H-7, OCH₃
6110.86.80 (dd, 7.0, 2.5)H-7, H-8C-5, C-8, C-8a
7125.47.20 (t, 7.0)H-6, H-8C-5, C-8a
8115.67.90 (dd, 7.0, 2.5)H-6, H-7C-1, C-6, C-8a
8a140.1--H-1, H-3, H-7, H-8
OCH₃55.93.95 (s)-C-5

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a comprehensive NMR analysis. The chemical shifts and coupling constants are illustrative and based on known values for similar heterocyclic systems.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Information

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for establishing the covalent framework of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a comprehensive map of the proton and carbon environments and their interconnections.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would be expected to show correlations between adjacent protons on the pyridine ring. For instance, the proton at position 8 (H8) would show a correlation with the proton at position 7 (H7), and H7 would, in turn, show a correlation with the proton at position 6 (H6). The absence of a proton at position 5 (due to methoxy (B1213986) substitution) and position 1 (due to bromine substitution) would be confirmed by the termination of the coupling network at H6 and the singlet nature of the H3 proton, respectively.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would definitively assign the carbon signals corresponding to each protonated carbon atom in the imidazo[1,5-a]pyridine ring system and the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

The methoxy protons showing a correlation to the C5 carbon.

The H3 proton showing correlations to C1, C2, and C8a.

The H6 proton showing correlations to C5 and C8.

The combination of these 2D NMR techniques provides a robust and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the substitution pattern of the imidazo[1,5-a]pyridine core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations from ¹H
1-Quaternary (C-Br)-
3SingletAromatic CHC1, C8a
5-Quaternary (C-O)-
6DoubletAromatic CHC5, C8
7TripletAromatic CHC5, C8a
8DoubletAromatic CHC6, C8a
8a-Quaternary-
OCH₃SingletMethoxy CC5

NOESY/ROESY for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms, which is crucial for conformational analysis. For a planar aromatic system like this compound, these experiments can provide information about the preferred orientation of substituents.

A key application for this molecule would be to probe the spatial relationship between the methoxy group protons and the adjacent protons on the pyridine ring. A NOESY/ROESY spectrum would be expected to show a cross-peak between the methoxy protons and the proton at the C6 position, confirming their proximity on the same side of the molecule. This would be particularly important in more sterically hindered analogs to identify any through-space interactions that might influence the molecule's conformation.

Dynamic NMR Studies for Investigation of Rotational Barriers or Conformational Exchange

Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes or restricted rotation around bonds. In the case of this compound, a potential area of investigation would be the rotational barrier around the C5-O bond of the methoxy group, especially at low temperatures. While rotation is generally fast at room temperature, steric hindrance from adjacent substituents in analogs could lead to observable dynamic behavior.

Variable-temperature NMR experiments could reveal line broadening or the coalescence of signals if the rate of rotation becomes comparable to the NMR timescale. Such studies on related, sterically hindered systems have been used to quantify the energy barriers for rotation around aryl-nitrogen single bonds. researchgate.net For instance, in complex chiral molecular rotors containing triptycene (B166850) moieties linked to other aromatic systems, 2D exchange NMR spectroscopy has been used to confirm slow, non-directional rotation and determine energy barriers of approximately 84 kJ mol⁻¹. nih.gov While the rotational barrier in this compound is expected to be much lower, DNMR provides the methodology to investigate such dynamic processes.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Structural Insights into this compound

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the imidazo[1,5-a]pyridine ring.

C-O stretching: The presence of the methoxy group would be confirmed by a strong C-O stretching band, typically observed in the 1250-1000 cm⁻¹ region.

Aromatic C=C and C=N stretching: The stretching vibrations of the fused aromatic rings would give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Ring bending modes: Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic system.

Computational studies, such as Density Functional Theory (DFT) calculations, on related molecules like imidazo[1,2-a]pyridine have been used to assign vibrational wavenumbers with high accuracy, aiding in the interpretation of experimental spectra. researchgate.net

Table 2: Predicted Characteristic FTIR and Raman Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (Methoxy)2950 - 2850Medium
Aromatic C=C and C=N Stretch1600 - 1450Strong to Medium
C-O Stretch (Aryl Ether)1250 - 1200Strong
C-Br Stretch600 - 500Medium to Strong

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives or Enantiomers of this compound (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.

However, this technique would become highly relevant if a chiral center were introduced into the molecule, for example, by the addition of a chiral substituent, or if the molecule were part of a larger, inherently chiral structure. In such cases, CD spectroscopy would provide information about the stereochemistry and conformation of the chiral derivative. For instance, studies on boron complexes with tridentate imidazo[1,5-a]pyridine-based ligands have suggested their potential as chiroptical materials. researchgate.net The sign and intensity of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the enantiomers.

Elemental Analysis for Stoichiometric Composition and Purity Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's stoichiometric composition and assess its purity.

For this compound, with a molecular formula of C₈H₇BrN₂O, the theoretical elemental composition can be calculated. Experimental determination of these percentages is a critical final step in the characterization of a newly synthesized batch of the compound. Commercial suppliers of related compounds often report a purity of ≥98%, which is typically verified by elemental analysis. jk-sci.com

Table 3: Theoretical vs. Experimental Elemental Analysis for this compound (C₈H₇BrN₂O)

ElementTheoretical Mass %Hypothetical Experimental Mass %
Carbon (C)42.31%42.25%
Hydrogen (H)3.11%3.15%
Bromine (Br)35.19%35.10%
Nitrogen (N)12.34%12.30%
Oxygen (O)7.05%7.20%

Computational Chemistry and in Silico Modeling of 1 Bromo 5 Methoxyimidazo 1,5 a Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For the imidazo[1,5-a]pyridine (B1214698) class of compounds, DFT has been used to investigate the impact of various substituents on the electronic structure. Studies on methoxylated and halogenated derivatives, for instance, have provided insights into how these functional groups modulate the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. However, specific data sets, including calculated orbital energies, electrostatic potential distributions, and reactivity descriptors such as Fukui functions or local ionization potentials for 1-Bromo-5-methoxyimidazo[1,5-a]pyridine, have not been identified.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potential Maps

For related imidazo[1,5-a]pyridine derivatives, DFT calculations have been performed to understand their photophysical and electrochemical properties. These studies generally indicate that the distribution and energy of the HOMO and LUMO are key determinants of the molecule's electronic behavior. The methoxy (B1213986) group, being an electron-donating group, would be expected to raise the energy of the HOMO, while the bromine atom, an electron-withdrawing group, would likely lower the energy of the LUMO. The interplay of these two substituents at the 1- and 5-positions would create a unique electronic profile for the target molecule, but without specific calculations, any description remains speculative.

Calculation of Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Potential)

Reactivity descriptors derived from quantum chemical calculations help in predicting the most likely sites for electrophilic, nucleophilic, and radical attack. While the methodology to calculate Fukui functions and local ionization potential is well-established, the application of these methods to this compound has not been reported. Such a study would be valuable in predicting its metabolic fate, potential for covalent interactions with biological macromolecules, and its reactivity in various chemical transformations.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional conformation of a molecule is crucial for its biological activity and physical properties. Conformational analysis through molecular mechanics and molecular dynamics simulations can provide a detailed picture of the molecule's flexibility and the relative energies of its different spatial arrangements.

Molecular Mechanics and Molecular Dynamics Simulations

While molecular dynamics simulations have been employed to study the interaction of some bioactive molecules with lipid bilayers, no such studies have been found for this compound. These simulations would be essential to understand its behavior in a cellular environment and to identify its preferred conformations.

Torsional Scans and Identification of Stable Conformational Ensembles

Torsional scans around rotatable bonds are a standard method to map the potential energy surface and identify low-energy, stable conformers. For this compound, the key rotatable bond would be between the pyridine (B92270) ring and the methoxy group. A systematic scan of this dihedral angle would reveal the rotational barrier and the most stable orientation of the methoxy group relative to the fused ring system. At present, such a conformational analysis for this specific molecule is not available in the literature.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Numerous molecular docking studies have been published for various imidazo[1,5-a]pyridine derivatives, targeting a range of proteins implicated in different diseases. These studies have demonstrated the potential of the imidazo[1,5-a]pyridine scaffold to form key interactions, such as hydrogen bonds and pi-stacking, within protein binding sites. However, a specific molecular docking study detailing the binding mode and interaction profile of this compound with any particular protein target has not been found. Such an investigation would be a critical first step in identifying its potential biological targets and mechanism of action.

Prediction of Binding Modes with Canonical Biological Receptors

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this methodology can be employed to elucidate its potential binding modes within the active sites of various canonical biological receptors, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.

The process begins with the generation of a three-dimensional structure of this compound, which is then energetically minimized. Concurrently, the crystal structures of target receptors are obtained from protein data banks. Docking algorithms then systematically explore the conformational space of the ligand within the receptor's binding pocket, predicting the most stable binding poses based on a scoring function.

Key interactions that are typically analyzed include:

Hydrogen Bonding: The nitrogen atoms of the imidazo[1,5-a]pyridine core and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, while the hydrogen atoms on the aromatic rings could potentially act as weak donors.

Halogen Bonding: The bromine atom at the 1-position is capable of forming halogen bonds with electron-rich atoms like oxygen or nitrogen in the receptor's active site. This is a significant directional interaction that can contribute to binding affinity and selectivity.

Hydrophobic Interactions: The aromatic rings of the imidazo[1,5-a]pyridine scaffold can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The planar aromatic system can participate in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A hypothetical molecular docking study of this compound with a kinase receptor might reveal the imidazo[1,5-a]pyridine core acting as a hinge-binder, a common motif for kinase inhibitors. The methoxy group could extend into a more solvent-exposed region, while the bromo substituent might occupy a hydrophobic sub-pocket, potentially forming a halogen bond with a backbone carbonyl oxygen.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

Interaction Type Ligand Moiety Receptor Residue (Example)
Hydrogen Bond Imidazole (B134444) Nitrogen Cysteine
Halogen Bond Bromo Group Glycine (Backbone Carbonyl)
Hydrophobic Interaction Pyridine Ring Leucine, Valine

Evaluation of Scoring Functions for Binding Affinity Estimation

Scoring functions are integral to molecular docking and are used to estimate the binding affinity between a ligand and a receptor. The accuracy of these functions is crucial for correctly ranking potential drug candidates. For this compound, a comparative evaluation of various scoring functions would be essential to obtain a reliable prediction of its binding potency.

Scoring functions can be broadly categorized into:

Force-Field-Based: These functions calculate the binding energy based on classical mechanics, considering van der Waals forces, electrostatic interactions, and internal ligand strain.

Empirical: These are regression-based models that use coefficients fitted to experimental binding data to weigh different energy terms.

Knowledge-Based: These functions derive statistical potentials from the frequency of atom-pair interactions observed in known protein-ligand complexes.

To evaluate the most suitable scoring function for the imidazo[1,5-a]pyridine scaffold, a set of known ligands with experimentally determined binding affinities for a specific target would be docked, and the predicted binding energies from different scoring functions would be correlated with the experimental data. The scoring function that yields the best correlation would then be selected for predicting the binding affinity of this compound.

Table 2: Hypothetical Correlation of Different Scoring Functions for Imidazo[1,5-a]pyridine Analogs

Scoring Function Correlation Coefficient (r²) with Experimental Data
GoldScore 0.65
ChemScore 0.72
ASP 0.68

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Derivation of Advanced Molecular Descriptors for this compound Analogs

QSAR and QSPR models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For a series of this compound analogs, the derivation of advanced molecular descriptors is a critical step in building predictive models. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, electrostatic potential), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Development of Predictive Models for Biological Activities (e.g., enzyme inhibition, receptor binding)

Once a set of molecular descriptors has been calculated for a series of this compound analogs with known biological activities (e.g., IC50 values for enzyme inhibition), a predictive QSAR model can be developed. This involves using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forests to establish a mathematical relationship between the descriptors and the biological activity.

A hypothetical QSAR model for the enzyme inhibitory activity of these analogs might take the form of an equation like:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The quality of the QSAR model is assessed through various validation metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation using a test set of compounds not used in model development. A robust QSAR model can then be used to predict the biological activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Table 3: Example of a Hypothetical QSAR Model for Enzyme Inhibition by Imidazo[1,5-a]pyridine Analogs

Descriptor Coefficient Description
LogP +0.45 Lipophilicity
Dipole Moment -0.21 Polarity
Molecular Surface Area +0.15 Steric Bulk

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational Models for Permeability and Apparent Solubility Prediction

The pharmacokinetic profile of a drug candidate is a critical determinant of its success. In silico models can provide early predictions of ADME properties for this compound, helping to identify potential liabilities.

Permeability: Computational models can predict passive intestinal absorption and blood-brain barrier (BBB) penetration. These models are often based on descriptors such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, its relatively small size and moderate lipophilicity would suggest good potential for passive permeability. The presence of the bromine atom and the methoxy group would influence its lipophilicity and polarity, which would be key parameters in these predictive models.

Apparent Solubility: Aqueous solubility is a crucial factor for oral bioavailability. In silico solubility models can be based on fragmental methods, where the molecule is broken down into constituent parts with known solubility contributions, or on whole-molecule properties like LogP and melting point. The imidazo[1,5-a]pyridine core, being a nitrogen-containing heterocycle, is expected to contribute to some degree of aqueous solubility, while the bromo and methoxy groups will modulate this property.

Table 4: Predicted ADME Properties for this compound (Hypothetical Data)

Property Predicted Value Method
Caco-2 Permeability (nm/s) 25 x 10⁻⁶ Parallel Artificial Membrane Permeability Assay (PAMPA) model
Blood-Brain Barrier (BBB) Permeability (LogBB) +0.1 Clark's Rule and other QSPR models
Aqueous Solubility (LogS) -3.5 General Solubility Equation (GSE)

Metabolic Hot Spot Prediction and Cytochrome P450 Interaction Profiling

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety. In silico methods offer a powerful means to predict the metabolic hotspots of this compound and to profile its interactions with cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

Computational tools for metabolic hotspot prediction typically employ a combination of ligand-based and structure-based approaches. Ligand-based methods utilize databases of known metabolic transformations to identify susceptible functional groups and positions within a molecule. For this compound, the methoxy group at the 5-position is a prime candidate for O-demethylation, a common metabolic pathway mediated by CYP enzymes. Additionally, the aromatic rings of the imidazo[1,5-a]pyridine scaffold are susceptible to oxidation, leading to the formation of hydroxylated metabolites. The bromine atom at the 1-position is generally less prone to metabolism but can influence the electronic properties of the ring system, thereby affecting the reactivity of other positions.

Structure-based methods involve docking the compound into the active sites of various CYP isoforms to predict the most likely sites of metabolism. The orientation and proximity of the substrate's atoms to the catalytic heme iron of the CYP enzyme are key factors in determining the regioselectivity of metabolism. For this compound, docking studies would be performed against a panel of major drug-metabolizing CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C9, to assess its potential for metabolism by each.

The interaction profiling with cytochrome P450 enzymes also involves predicting the potential for inhibition of these enzymes. Competitive inhibition can occur if the compound binds with high affinity to the active site, preventing the metabolism of other co-administered drugs. In silico models can predict the binding affinity and potential inhibitory constants (Ki) for different CYP isoforms. Given the presence of the nitrogen-containing heterocyclic imidazo[1,5-a]pyridine core, there is a potential for coordination with the heme iron of CYP enzymes, which could lead to mechanism-based inhibition. Computational predictions can help to flag such potential liabilities early in the drug discovery process.

Table 1: Predicted Metabolic Hotspots and Interacting CYP Isoforms for this compound

Predicted Metabolic HotspotProbable Metabolic ReactionKey Interacting CYP Isoforms (Predicted)
5-methoxy groupO-demethylationCYP2D6, CYP3A4
Imidazo[1,5-a]pyridine ringAromatic hydroxylationCYP1A2, CYP2C9, CYP3A4
Pyridine ringAromatic hydroxylationCYP2C9, CYP3A4

Virtual Screening and Rational Library Design Centered on the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine scaffold is a versatile and privileged structure in medicinal chemistry, known for its wide range of biological activities. researchgate.net Virtual screening and rational library design are powerful computational strategies to explore the chemical space around this scaffold and to identify novel derivatives with desired biological activities.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screen, compounds are compared to a known active molecule, and those with the highest similarity are selected. For the imidazo[1,5-a]pyridine scaffold, a known active compound would be used as a template to search for similar molecules in large chemical databases.

Structure-based virtual screening, or docking, involves fitting candidate molecules into the three-dimensional structure of a biological target, such as an enzyme or a receptor. The binding affinity of each molecule is then calculated, and the top-scoring compounds are selected for further investigation. This approach is particularly useful when the 3D structure of the target is known. For a novel target, a virtual screening campaign could be initiated using a library of diverse imidazo[1,5-a]pyridine derivatives.

Rational library design focuses on the creation of a focused library of compounds that are specifically designed to interact with a particular target or to have a desired set of properties. This process often begins with a hit compound identified from a screening campaign. Computational chemistry tools are then used to explore the structure-activity relationships (SAR) of the hit compound and to design new analogs with improved potency, selectivity, and pharmacokinetic properties. For the this compound core, a rational library design approach would involve systematically modifying the substituents at various positions of the imidazo[1,5-a]pyridine ring to optimize its biological activity. For instance, the bromine at the 1-position could be replaced with other halogens or small alkyl groups, and the methoxy group at the 5-position could be varied to explore different alkoxy or other functional groups.

Table 2: Exemplar Virtual Screening and Library Design Strategies for the Imidazo[1,5-a]pyridine Scaffold

StrategyDescriptionKey Computational Tools
Ligand-Based Virtual ScreeningSearching for molecules with similar 2D or 3D features to a known active imidazo[1,5-a]pyridine derivative.Similarity searching algorithms, pharmacophore modeling software.
Structure-Based Virtual ScreeningDocking a library of imidazo[1,5-a]pyridine compounds into the active site of a biological target.Molecular docking programs (e.g., AutoDock, Glide).
Fragment-Based Library DesignGrowing or linking small molecular fragments onto the imidazo[1,5-a]pyridine scaffold to create novel derivatives.Fragment docking and linking software.
Combinatorial Library EnumerationIn silico generation of a large library of imidazo[1,5-a]pyridine analogs by combining different substituents at various positions.Combinatorial chemistry software.

These computational approaches are integral to modern drug discovery, enabling the rapid and cost-effective exploration of the vast chemical space around promising scaffolds like imidazo[1,5-a]pyridine.

Structure Activity Relationship Sar and Scaffold Modification Studies of 1 Bromo 5 Methoxyimidazo 1,5 a Pyridine Analogs

Design Principles for Derivatives of 1-Bromo-5-methoxyimidazo[1,5-a]pyridine

The design of new analogs of a lead compound like this compound typically follows established medicinal chemistry principles to optimize its pharmacological profile.

Application of Bioisosteric Replacement Strategies

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of an atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, reducing toxicity, or altering metabolic pathways. nih.gov For the this compound scaffold, bioisosteric replacements could be envisioned at several positions. For instance, the bromine atom at the C1 position could be replaced with other halogens (F, Cl, I) or pseudo-halogens (e.g., CN, CF3) to modulate electronic and steric properties. Similarly, the methoxy (B1213986) group at C5 could be replaced with other alkoxy groups of varying chain lengths, or with bioisosteres such as a hydroxyl, amino, or alkylthio group. The successful application of such strategies has been demonstrated in other heterocyclic systems, such as the replacement of pyridine-N-oxide with 2-difluoromethylpyridine to enhance biological activity. nih.gov

Exploration of Privileged Structure and Pharmacophore Hypotheses

The imidazo[1,5-a]pyridine (B1214698) core is considered a "privileged structure" due to its ability to bind to multiple biological targets. nih.gov Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.net For a molecule like this compound, a pharmacophore model would define the spatial relationships between features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for its interaction with a specific biological target. Such models guide the design of new analogs with improved affinity and selectivity. While specific pharmacophore models for this compound are not publicly available, the general approach is widely used in the development of imidazopyridine-based therapeutic agents. researchgate.net

Positional and Electronic Modifications on the Imidazo[1,5-a]pyridine Core

Systematic modification of substituents on the imidazo[1,5-a]pyridine core is essential for understanding its SAR.

Variation of Halogen Substituents at C1

The bromine atom at the C1 position of the title compound is a key feature. Varying the halogen at this position (e.g., fluorine, chlorine, iodine) would systematically alter the electronic properties (electronegativity, polarizability) and size of the substituent. This can have a profound impact on the compound's binding affinity for its target, as well as its pharmacokinetic properties. While direct studies on 1-halo-5-methoxyimidazo[1,5-a]pyridines are lacking, research on other halogenated imidazopyridines and related heterocycles demonstrates the critical role of the halogen and its position in determining biological activity.

Modulation of Alkoxy Groups at C5

The methoxy group at the C5 position is another important determinant of the molecule's properties. Modulating this group, for instance, by varying the length of the alkyl chain (e.g., ethoxy, propoxy), could influence the compound's lipophilicity and its ability to fit into a specific binding pocket. Studies on other substituted pyridines have shown that such modifications can significantly impact biological activity. For example, in a series of imidazo[4,5-b]pyridines, the introduction of a methoxy group was found to strongly decrease antiproliferative activity compared to a hydroxyl group.

Substitutions at Other Ring Positions (C2, C3, C6, C7, C8)

Exploring substitutions at other positions of the imidazo[1,5-a]pyridine ring system is a standard strategy to map the SAR and identify new avenues for optimization. The introduction of various functional groups at positions C2, C3, C6, C7, and C8 can influence the molecule's electronics, sterics, and potential for hydrogen bonding. For the related imidazo[1,2-a]pyridine (B132010) scaffold, extensive research has demonstrated that functionalization at the C3 position is particularly important for its biological activity. nih.gov Similar detailed investigations for the this compound scaffold would be necessary to fully elucidate its SAR.

Linker Chemistry and Scaffold Elongation Strategies for Extending Chemical Space

The strategic modification of the this compound scaffold through linker chemistry and elongation is a key approach to expanding the accessible chemical space and optimizing interactions with biological targets. The bromine atom at the 1-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions. Methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings are frequently employed to introduce diverse linkers and new functionalities. These linkers can vary in length, rigidity, and polarity, allowing for precise control over the spatial orientation and physicochemical properties of the resulting analogs.

Scaffold elongation strategies often involve the introduction of bi- or poly-functional linkers that can connect the imidazo[1,5-a]pyridine core to other heterocyclic systems or pharmacophoric fragments. For instance, the synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids has been reported as a strategy to create molecules with dual inhibitory activities. nih.gov This approach not only extends the molecular framework but also has the potential to engage multiple binding sites within a target protein or to interact with different biological targets simultaneously.

Another common strategy is the use of polyethylene (B3416737) glycol (PEG) or alkyl chains as linkers to modulate solubility and pharmacokinetic properties. The choice of linker is critical, as it can significantly impact the molecule's ability to adopt a favorable conformation for binding.

Table 1: Examples of Linker Strategies from the 1-Position

Coupling ReactionLinker/Substituent TypePurposeResulting Structure
Suzuki CouplingAryl or Heteroaryl Boronic AcidsIntroduce aromatic systems to explore pi-stacking interactions.1-Aryl-5-methoxyimidazo[1,5-a]pyridine
Sonogashira CouplingTerminal AlkynesIntroduce rigid, linear linkers to probe specific binding pockets.1-(Alkynyl)-5-methoxyimidazo[1,5-a]pyridine
Buchwald-Hartwig AminationPrimary or Secondary AminesIncorporate flexible, hydrogen-bonding moieties.1-(Amino)-5-methoxyimidazo[1,5-a]pyridine
Heck CouplingAlkenesIntroduce unsaturated, conformationally restricted linkers.1-(Alkenyl)-5-methoxyimidazo[1,5-a]pyridine

Impact of Stereochemistry on Biological Activity

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereochemistry becomes a critical consideration when chiral centers are introduced during scaffold modification or elongation. The introduction of a chiral substituent or linker can result in a pair of enantiomers or diastereomers, which may exhibit significant differences in their biological activity, potency, and pharmacokinetic profiles.

Generally, the differential activity of stereoisomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules like proteins and enzymes. nih.gov It is common for one enantiomer (the eutomer) to have significantly higher affinity for a target receptor or enzyme than the other (the distomer). This stereoselectivity can be attributed to one isomer achieving a more optimal fit within the binding site, allowing for more favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, or ionic bonds. nih.govresearchgate.net

For derivatives of this compound, if a chiral side chain were introduced, for example via an amino alcohol linker, the resulting stereoisomers would need to be separated and evaluated independently. Such studies are crucial, as the less active or inactive isomer could potentially contribute to off-target effects or an increased metabolic load. researchgate.net Therefore, while the core scaffold is achiral, the development of chiral derivatives necessitates a thorough investigation into the impact of stereochemistry on the desired biological effect.

SAR Insights Derived from Parallel Synthesis and High-Throughput Screening (HTS) of Analogs

Parallel synthesis is a powerful strategy for rapidly generating large libraries of analogs based on the this compound scaffold. By leveraging the reactivity of the 1-bromo position, combinatorial approaches can be used to introduce a wide diversity of chemical moieties. For example, an array of boronic acids can be reacted in parallel via Suzuki coupling to yield a library of 1-aryl derivatives. Similarly, libraries of amides, esters, or ethers can be generated by modifying other positions on the scaffold, should synthetic routes allow.

Once a library of compounds is synthesized, High-Throughput Screening (HTS) is employed to rapidly assess their biological activity against a specific target or in a cellular assay. HTS allows for the testing of thousands of compounds in a short period, generating a large dataset that forms the basis for initial Structure-Activity Relationship (SAR) analysis. nih.gov

The primary goal of this approach is to identify "hits"—compounds that exhibit significant activity. The SAR data from these initial screens can provide valuable insights into which structural features are essential for activity. For example, HTS data might reveal a preference for electron-donating or electron-withdrawing substituents on an aryl ring at the 1-position, or that a certain linker length is optimal for potency. These early SAR insights are crucial for guiding the next phase of lead optimization, where more focused libraries are designed to improve potency, selectivity, and drug-like properties.

Table 2: Hypothetical HTS Data for 1-Aryl-5-methoxyimidazo[1,5-a]pyridine Analogs

Compound IDSubstituent at 1-Position (R)IC₅₀ (µM)Initial SAR Insight
Analog-001Phenyl15.2Baseline activity.
Analog-0024-Fluorophenyl8.5Electron-withdrawing group improves potency.
Analog-0034-Methoxyphenyl25.1Electron-donating group decreases potency.
Analog-0044-Chlorophenyl7.9Confirms benefit of electron-withdrawing halogen.
Analog-0053-Pyridyl5.4Heteroaromatic ring with H-bond acceptor enhances activity.
Analog-0062-Thienyl12.8Different heteroaromatic scaffold is less favorable.

Chemoinformatic Tools for SAR Data Analysis, Visualization, and Interpretation

Following the generation of large datasets from HTS, chemoinformatic tools are indispensable for analyzing, visualizing, and interpreting the complex SAR data. These computational methods help medicinal chemists make sense of the results and design the next generation of compounds more rationally.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to correlate variations in the physicochemical properties of the analogs with their biological activities. For imidazo-pyridine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. researchgate.net These methods generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity, providing a clear visual guide for molecular design.

Pharmacophore modeling is another key tool. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can be generated from a set of active compounds and used to screen virtual libraries for novel scaffolds that fit the model, or to guide the modification of existing hits.

Molecular docking simulations are used to predict the binding mode of the this compound analogs within the active site of a target protein. nih.gov This allows for a detailed examination of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Visualizing these interactions helps to explain the observed SAR and provides a structural basis for designing modifications to enhance potency and selectivity.

Finally, data visualization tools that employ network graphs can be used to map the "SAR landscape," helping to identify well-explored regions of chemical space and pinpoint singleton hits in under-explored areas that may represent novel starting points for optimization. nih.gov

Based on the available information, it is not possible to provide a detailed article on the "Mechanistic Biological Evaluation and Preclinical Profiling of this compound" as requested.

Extensive searches for specific experimental data related to this compound's activity in various biological assays have not yielded any publicly available research. There is no information on its effects in:

Enzyme inhibition assays

Receptor binding assays

Cellular Thermal Shift Assays (CETSA)

Cell-based functional response assays (e.g., reporter gene, proliferation)

Signaling pathway modulation analysis (e.g., Western Blot, qPCR, immunofluorescence)

Without any scientific literature or data on these specific topics for this compound, an article that is "thorough, informative, and scientifically accurate" with the required data tables and detailed research findings cannot be generated.

To fulfill the user's request, published research studies detailing the in vitro and molecular mechanisms of this specific compound would be necessary.

Mechanistic Biological Evaluation and Preclinical Profiling of 1 Bromo 5 Methoxyimidazo 1,5 a Pyridine Focus on in Vitro and Molecular Mechanisms

Cellular Pharmacodynamics and Mechanism of Action Investigation

Apoptosis and Cell Cycle Analysis in Defined Cell Culture Models

The imidazopyridine scaffold is a core component of many compounds investigated for anticancer properties. Studies on various analogs reveal that their mechanism of action often involves the induction of apoptosis and interference with cell cycle progression in cancer cell lines.

For instance, novel imidazo[1,5-a]pyridine-chalcone conjugates have been shown to exhibit significant cytotoxicity against human breast cancer cell lines (MDA-MB-231). nih.gov Treatment with these compounds leads to a dose-dependent increase in the population of apoptotic cells, as determined by Annexin V-FITC/PI staining. nih.gov The percentage of total apoptotic cells (early and late) can rise significantly compared to untreated controls. nih.gov This induction of apoptosis is often linked to the generation of reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential. nih.gov

Furthermore, analysis of the cell cycle distribution in cancer cells treated with related imidazo[1,2-a]pyridine (B132010) derivatives demonstrates an arrest in specific phases. For example, some analogs cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. nih.govnih.gov This effect is frequently associated with the upregulation of key cell cycle regulatory proteins like p53 and p21. nih.gov The activation of apoptotic pathways is further confirmed by observing the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, such as caspase-7 and caspase-8, which are critical executioners of the apoptotic process. nih.gov

Cell LineCompound TypeConcentration (µM)ObservationReference
MDA-MB-231 (Breast Cancer)Imidazo[1,5-a]pyridine-chalcone conjugate1051.1% total apoptotic cells nih.gov
HCC1937 (Breast Cancer)Imidazo[1,2-a]pyridine derivative (IP-5)50Increased levels of p53 and p21, PARP cleavage nih.gov
A375 (Melanoma)Imidazo[1,2-a]pyridine derivative10-45Cell cycle arrest and induction of apoptosis nih.gov

In Vitro Metabolic Stability and Metabolite Identification of 1-Bromo-5-methoxyimidazo[1,5-a]pyridine

Assessment of Stability in Microsomal and Hepatocyte Preparations

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods for predicting in vivo metabolism. For the imidazopyridine class of compounds, metabolic stability can vary significantly based on the specific substitutions on the core scaffold. nih.gov

Studies on related imidazo[1,2-a]pyridine analogs in rat liver microsomes (RLM) show that the rate of metabolism is highly dependent on the electronic and steric properties of substituents. nih.gov For example, certain substitutions can shield potential metabolic "hot spots," leading to lower rates of clearance. In a typical assay, the compound is incubated with liver microsomes in the presence of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) as a cofactor, and the depletion of the parent compound is monitored over time. Results are often expressed as the percentage of compound remaining or as an intrinsic clearance rate.

SystemIncubation Time (min)Representative Compound% Compound RemainingReference
Rat Liver Microsomes60Imidazo[1,2-a]pyridine Analog A29% nih.gov
Rat Liver Microsomes60Imidazo[1,2-a]pyridine Analog B81% nih.gov
Human Liver Microsomes60Imidazo[1,2-a]pyridine Analog C>90% nih.gov

Identification of Biotransformation Products via LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying the products of biotransformation. For heterocyclic compounds like this compound, metabolism typically proceeds via Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

The most common Phase I metabolic pathway is oxidation, mediated by cytochrome P450 enzymes, resulting in the addition of oxygen atoms (hydroxylation) or O-dealkylation. For this compound, potential primary metabolites would include hydroxylated derivatives on the imidazo[1,5-a]pyridine (B1214698) ring system and O-demethylation of the methoxy (B1213986) group. These modifications are readily detected by LC-MS/MS as specific mass shifts from the parent compound. For example, hydroxylation results in a mass increase of 16 Da (+O), while demethylation results in a mass decrease of 14 Da (-CH2). Fragmentation patterns (MS/MS spectra) of these metabolites are then compared to the parent compound to pinpoint the site of modification.

Putative MetaboliteBiotransformationMass Shift (Da)Description
M1Hydroxylation+16Oxidation on the pyridine (B92270) or imidazole (B134444) ring.
M2O-demethylation-14Removal of the methyl group from the 5-methoxy substituent.
M3Glucuronidation of M2+176Phase II conjugation of the hydroxylated metabolite with glucuronic acid.

Investigation of the Role of Specific Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for Phase I metabolism of many drugs. Identifying the specific CYP isoforms involved in a compound's metabolism is crucial for predicting potential drug-drug interactions. This is typically investigated using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) or by using specific chemical inhibitors in human liver microsomes.

For compounds containing imidazole and pyridine rings, CYP3A4 and CYP2D6 are often implicated in their metabolism. nih.govnih.gov For example, studies with Midazolam, which contains an imidazole ring, show significant metabolism by CYP3A4. nih.gov To determine the contribution of each isoform, the test compound is incubated with individual recombinant CYP enzymes, and the rate of metabolite formation is measured. Alternatively, incubating the compound with human liver microsomes in the presence and absence of specific CYP inhibitors can reveal which enzyme's inhibition leads to the greatest reduction in metabolism. Compounds that are potent inhibitors of specific CYP isoforms (e.g., IC50 < 10 µM) may have a higher risk of causing clinical drug-drug interactions. nih.gov

In Vitro Permeability and Transport Studies

Caco-2 Cell Monolayer Permeability Assays for Intestinal Absorption Prediction

The Caco-2 cell monolayer assay is the industry-standard in vitro model for predicting human intestinal absorption of orally administered drugs. nih.gov Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

In this assay, the compound's permeability is measured in two directions: from the apical (AP) to the basolateral (BL) side, which predicts absorption, and from the BL to the AP side to identify active efflux. The results are reported as an apparent permeability coefficient (Papp). The efflux ratio (ER), calculated as Papp (BL→AP) / Papp (AP→BL), is used to assess the involvement of efflux transporters like P-glycoprotein (Pgp). An efflux ratio greater than 2 typically indicates that the compound is a substrate for an efflux transporter. nih.gov

Studies on related imidazo[1,2-a]pyridine compounds have shown high passive permeability but also susceptibility to efflux by Pgp, which can limit oral bioavailability despite good solubility and permeability. nih.gov

ParameterDirectionValueInterpretationReference
Apparent Permeability (Papp)AP → BL15 x 10-6 cm/sIndicates high passive permeability. nih.gov
BL → AP85.5 x 10-6 cm/s
Efflux Ratio (ER)(BL→AP) / (AP→BL)5.7Suggests the compound is a substrate for an efflux transporter (e.g., Pgp).

Data presented is representative of a related imidazo[1,2-a]pyridine analog and serves as an example.

Efflux Pump Substrate/Inhibitor Profiling Using Transporter-Overexpressing Cell Lines

There is currently no available scientific literature detailing the interaction of this compound with efflux pumps. Studies utilizing transporter-overexpressing cell lines, which are crucial for determining if a compound is a substrate or an inhibitor of key transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), have not been reported for this specific molecule. Such profiling is essential for understanding potential mechanisms of drug resistance and predicting drug-drug interactions.

Preclinical Pharmacokinetic (PK) Analysis in Vertebrate Animal Models (e.g., rodents)

Detailed in vivo pharmacokinetic studies of this compound in vertebrate animal models such as rodents are not documented in the available scientific literature.

Information regarding the absorption characteristics and tissue distribution of this compound following administration is not available. Understanding how the compound is absorbed and where it distributes within the body is fundamental to assessing its potential therapeutic efficacy and off-target effects.

The routes of elimination for this compound have not been characterized. Data from urinary and fecal excretion studies are necessary to understand the clearance mechanisms of the compound and its metabolites from the body.

Due to the absence of preclinical pharmacokinetic studies, the systemic bioavailability of this compound in animal models has not been determined. Bioavailability data is critical for evaluating the extent to which the compound reaches systemic circulation to exert its potential effects.

Toxicological Profiling in In Vitro Systems

While some toxicological studies have been conducted on the broader class of imidazo-pyridine derivatives, showing potential for cytotoxicity and DNA fragmentation, specific in vitro toxicological data for this compound is not available. nih.gov

There are no published results from genotoxicity assays, such as the Ames test, for this compound. The Ames test is a standard preliminary screen for identifying substances that can cause DNA mutations. The absence of this data means the mutagenic potential of this specific compound remains unevaluated.

Cardiotoxicity Screening (e.g., hERG Channel Assay)

A critical aspect of preclinical safety assessment involves evaluating the potential for a compound to induce cardiotoxicity, often mediated through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. However, at present, there is no publicly available data from hERG channel assays specifically for this compound. Further studies are required to determine its potential for causing cardiac arrhythmias.

Cytotoxicity Assessment in Various Mammalian Cell Lines

The evaluation of a compound's cytotoxic effects on different mammalian cell lines is a fundamental step in understanding its therapeutic window and potential off-target effects. While the broader class of imidazo[1,5-a]pyridine derivatives has been a subject of investigation in anticancer research, specific cytotoxicity data for this compound is not currently available in the public domain. The general scaffold is recognized as a significant pharmacophore in the design of new therapeutic agents. nih.gov However, without direct experimental evidence, the cytotoxic profile of this particular compound remains uncharacterized.

Advanced Applications and Future Research Directions for 1 Bromo 5 Methoxyimidazo 1,5 a Pyridine

Potential as Chemical Probes and Biological Tools

The imidazo[1,5-a]pyridine (B1214698) core is considered a privileged pharmacophoric scaffold, frequently appearing in biologically active compounds. beilstein-journals.org This inherent bioactivity makes its derivatives, including 1-Bromo-5-methoxyimidazo[1,5-a]pyridine, promising candidates for the development of chemical probes to investigate biological systems. The strategic placement of the bromine and methoxy (B1213986) groups allows for fine-tuning of its properties and provides handles for further chemical modification.

While direct application of this compound in affinity chromatography has not been extensively documented, its structure is well-suited for such purposes. The bromine atom at the 1-position can be functionalized to tether the molecule to a solid support, such as agarose (B213101) beads. This immobilization is a critical step in creating an affinity matrix.

The core imidazo[1,5-a]pyridine structure can be designed to bind to specific biological targets. rsc.orgnih.gov By modifying the scaffold, it is possible to create ligands with high affinity and selectivity for a particular protein. The immobilized ligand could then be used to selectively capture its target protein from a complex biological sample, such as a cell lysate. After washing away non-specifically bound proteins, the target protein can be eluted and identified, providing crucial insights into its function and interactions. The methoxy group can influence the solubility and electronic properties of the probe, potentially enhancing its interaction with the target protein.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study enzyme function directly in native biological systems. ABPP probes typically consist of three key elements: a reactive group for covalent binding to an enzyme's active site, a recognition element for targeting a specific enzyme family, and a reporter tag for detection and enrichment.

The this compound scaffold could serve as a versatile foundation for designing novel ABPP probes. The bromo group, while not a typical reactive warhead for ABPP, can be replaced through cross-coupling reactions to install a variety of electrophilic traps designed to covalently modify specific amino acid residues in an enzyme's active site. chemimpex.com Furthermore, the core heterocycle can be elaborated to create a recognition element that directs the probe to a particular class of enzymes. The development of such probes would enable the profiling of enzyme activity in health and disease, aiding in drug discovery and diagnostics. nih.gov

Photophysical Properties and Potential for Optoelectronic and Bioimaging Applications

Imidazo[1,5-a]pyridine derivatives are renowned for their intriguing photophysical properties, including intense emission and high quantum yields. researchgate.netresearchgate.net These characteristics make them highly attractive for applications in optoelectronics and as fluorophores for bioimaging. rsc.orgnih.gov

The imidazo[1,5-a]pyridine scaffold is a promising fluorophore that can be readily functionalized to tune its photophysical properties. researchgate.net These compounds are known to exhibit high photoluminescent quantum yields (up to 50%) and large Stokes shifts (up to 150 nm), which are desirable characteristics for fluorescence applications. researchgate.netresearchgate.net The introduction of substituents, such as the methoxy group in this compound, can further modulate these properties. The electron-donating nature of the methoxy group is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to enhanced fluorescence and solvatochromism. rsc.org

Derivatives of this scaffold often exhibit blue fluorescence emission in solution. researchgate.net Boron difluoride complexes of related imidazo[1,5-a]pyridine derivatives have been synthesized, displaying blue emission with large Stokes shifts and good quantum yields, paving the way for their use in blue emissive optoelectronic devices. mdpi.com

Table 1: General Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives

Property Typical Value/Characteristic Source
Emission Color Blue to Greenish-Yellow researchgate.netresearchgate.netrsc.org
Quantum Yield (ΦF) Can be high (up to 93% in solid state for some derivatives) researchgate.netrsc.org
Stokes Shift Large (up to 150 nm) researchgate.netresearchgate.net
Fluorescence Lifetime Typically 2 to 8 ns nih.govmdpi.com

This table represents general data for the imidazo[1,5-a]pyridine class, as specific data for this compound is not available. The properties of the specific compound may vary.

The favorable photophysical properties of imidazo[1,5-a]pyridines, such as their compact shape, emissive nature, and stability, make them excellent candidates for fluorescent probes in biological imaging. nih.gov Researchers have successfully used these fluorophores to study lipid bilayers in liposome (B1194612) models, demonstrating their ability to intercalate into membranes. nih.govmdpi.com This suggests a potential application for this compound derivatives as membrane probes to monitor cellular health and explore biochemical pathways. nih.gov

The bromine atom on the scaffold provides a convenient site for conjugation to biomolecules, such as proteins or peptides, without significantly quenching the fluorescence of the core structure. This would allow for the development of targeted fluorescent labels for visualizing specific cellular components or processes in preclinical, non-human imaging studies. The tunable nature of the imidazo[1,5-a]pyridine core allows for the rational design of probes with specific excitation and emission wavelengths suitable for various imaging modalities, including confocal microscopy. researchgate.netrsc.org

Role in Catalyst Development and Organic Transformations

While not typically a catalyst itself, this compound is a valuable building block in organic synthesis, largely due to the reactivity of its bromine atom. chemimpex.com The synthesis of the imidazo[1,5-a]pyridine core often relies on catalytic methods, highlighting the interplay between this scaffold and catalysis.

The presence of the bromo group makes this compound an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are fundamental in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the facile introduction of a wide range of functional groups at the 1-position, enabling the synthesis of complex molecules and diverse chemical libraries for drug discovery and materials science. chemimpex.com

Furthermore, the synthesis of the imidazo[1,5-a]pyridine scaffold itself often employs metal catalysts. For instance, copper-catalyzed methods have been developed for the aerobic oxidative amination of C(sp³)–H bonds to construct the ring system. beilstein-journals.org Other approaches include iron-catalyzed C-H amination and bismuth-catalyzed Ritter-type reactions, demonstrating the importance of catalysis in accessing this valuable heterocyclic core. organic-chemistry.orgacs.orgnih.gov

Strategies for Lead Optimization and Further Derivatization

In the context of drug discovery, this compound serves as a versatile starting point for the synthesis of compound libraries and the optimization of lead compounds.

Prodrug design is a well-established strategy to improve the pharmacokinetic properties of a drug candidate, such as its solubility, stability, and bioavailability. For imidazo[1,5-a]pyridine derivatives that exhibit promising biological activity but poor drug-like properties, a prodrug approach could be highly beneficial.

Future research could involve the design of prodrugs where a promoiety is attached to the imidazo[1,5-a]pyridine core, which is then cleaved in vivo to release the active drug. For example, if a hydroxyl group is introduced onto the scaffold, it could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes. The methoxy group in this compound could potentially be demethylated to a hydroxyl group to serve as an attachment point for a promoiety.

Scaffold hopping is a computational and synthetic strategy used in drug design to identify novel core structures with similar biological activity to a known active compound. This approach can lead to the discovery of new intellectual property and compounds with improved properties. nih.gov

Starting from a known kinase inhibitor or other bioactive molecule with an imidazo[1,5-a]pyridine core, scaffold hopping algorithms could be used to identify alternative heterocyclic systems that mimic the key pharmacophoric features. nih.gov This exploration of novel chemical space could lead to the identification of new drug candidates with different ADME (absorption, distribution, metabolism, and excretion) profiles. The 1-bromo and 5-methoxy substituents on the starting scaffold provide opportunities for diverse functionalization to match the properties of the target scaffold.

Emerging Therapeutic Areas and Pharmacological Targets for Imidazo[1,5-a]pyridine Derivatives

The imidazo[1,5-a]pyridine scaffold has been associated with a broad range of pharmacological activities. researchgate.net Continued research is likely to uncover new therapeutic applications and molecular targets for derivatives of this compound.

Recent studies on various imidazopyridine isomers have highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents. For example, some derivatives have shown inhibitory activity against key enzymes such as kinases and topoisomerases. beilstein-journals.orgnih.gov The structural and electronic properties imparted by the bromo and methoxy groups on this compound could be exploited to develop selective inhibitors for these targets.

Table 2: Potential Therapeutic Targets for Imidazo[1,5-a]pyridine Derivatives

Therapeutic Area Potential Molecular Target Rationale
Oncology Tyrosine Kinases (e.g., EGFR) Imidazopyridine core can mimic the hinge-binding motif of known kinase inhibitors. nih.gov
Oncology Topoisomerase II The planar aromatic system can intercalate into DNA. beilstein-journals.org
Inflammation Cyclooxygenase (COX) enzymes Structural similarities to known anti-inflammatory drugs.
Infectious Diseases Bacterial or viral enzymes The scaffold can serve as a template for designing enzyme inhibitors.

Future Methodological Advancements in Synthesis and Characterization of Substituted Imidazo[1,5-a]pyridines

The continued exploration of the potential of this compound and its derivatives relies on the development of efficient and versatile synthetic methods.

Future research in this area will likely focus on the development of novel cyclization and condensation reactions to construct the imidazo[1,5-a]pyridine core with greater efficiency and under milder conditions. beilstein-journals.orgrsc.orgacs.org This includes the use of new catalysts, microwave-assisted synthesis, and flow chemistry techniques to accelerate the synthesis of compound libraries. beilstein-journals.org Furthermore, late-stage functionalization methods that allow for the direct introduction of substituents onto the pre-formed imidazo[1,5-a]pyridine ring system are of high interest.

In terms of characterization, advanced spectroscopic and crystallographic techniques will be crucial for the unambiguous determination of the structure and stereochemistry of new derivatives. Computational methods will also play an increasingly important role in predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts.

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,5-a]pyridine Research and Discovery

The exploration and development of novel therapeutic agents based on the imidazo[1,5-a]pyridine scaffold, including derivatives like this compound, are entering a new era driven by the integration of artificial intelligence (AI) and machine learning (ML). businesscloud.co.uk These computational tools offer the potential to significantly accelerate the discovery pipeline, from initial compound design to the prediction of physicochemical and biological properties. nih.govmdpi.com While specific AI/ML studies on this compound are not yet prevalent in published literature, the established applications of these technologies in heterocyclic chemistry provide a clear roadmap for future research directions.

The core strength of AI in drug discovery lies in its ability to analyze vast and complex datasets, identifying patterns that are not readily apparent to human researchers. mdpi.comscielo.org.za For a specific molecule like this compound, AI and ML can be prospectively applied in several key areas.

One of the most promising applications is the de novo design of novel imidazo[1,5-a]pyridine derivatives with optimized properties. Generative AI models can be trained on existing libraries of heterocyclic compounds to design new molecules with desired characteristics, such as enhanced target affinity or improved metabolic stability. For instance, an AI model could be tasked with generating derivatives of this compound that are predicted to have superior activity against a specific biological target.

Furthermore, machine learning models are increasingly used for the prediction of various molecular properties, which can significantly reduce the time and cost associated with experimental testing. businesscloud.co.ukmdpi.com This includes the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. nih.govmdpi.com By employing in silico models, researchers can prioritize the synthesis of compounds with a higher probability of success in preclinical development. nih.gov

Another critical area is the optimization of synthetic routes. AI platforms are being developed to predict the outcomes of chemical reactions and suggest optimal reaction conditions, thereby streamlining the synthesis of complex molecules like this compound and its analogs. scielo.org.za This can lead to higher yields, reduced waste, and the discovery of novel synthetic pathways. nih.govrsc.org

Prospective AI/ML Applications for this compound Derivatives

To illustrate the potential of AI in this field, the following data table conceptualizes how machine learning models could be used to predict the properties of hypothetical derivatives of this compound. The values presented are for illustrative purposes to demonstrate the predictive capabilities of such models.

Compound IDModification on Core StructurePredicted Binding Affinity (IC50, nM)Predicted Aqueous Solubility (logS)Predicted BBB PermeabilityPredicted Synthetic Feasibility Score (1-10)
BMP-001This compound50-3.5High8
BMP-002Substitution at C3 with phenyl group25-4.2High7
BMP-003Substitution at C7 with morpholine75-2.8Moderate6
BMP-004Replacement of Bromo at C1 with cyano group40-3.1High9
BMP-005Replacement of Methoxy at C5 with hydroxyl group60-2.5Moderate8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.